molecular formula C15H14O B13661289 Cyclohepta[b]naphthalene-1-one

Cyclohepta[b]naphthalene-1-one

Cat. No.: B13661289
M. Wt: 210.27 g/mol
InChI Key: RWZJQVYHDLCWNB-UHFFFAOYSA-N
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Description

Cyclohepta[b]naphthalene-1-one is a polycyclic aromatic ketone with a unique structure that combines a seven-membered ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohepta[b]naphthalene-1-one can be synthesized through several methods. One common approach involves the cyclization of methyl 3-(1-naphthoyl)propionate, which forms 2,3-dihydrocyclohepta[de]naphthalene-1,4-dione. This intermediate can be further dehydrogenated to yield the desired ketone .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques such as Friedel-Crafts acylation and subsequent cyclization reactions. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohepta[b]naphthalene-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohepta[b]naphthalene-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Cyclohepta[b]naphthalene-1-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

    Cyclohepta[de]naphthalene-1,4-dione: An intermediate in the synthesis of Cyclohepta[b]naphthalene-1-one.

    Azulene: A nonalternant hydrocarbon with a similar seven-membered ring structure.

    Phenalenone: Another polycyclic aromatic ketone with comparable reactivity.

Uniqueness: this compound is unique due to its specific ring fusion and the presence of a ketone group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

7,8,9,10-tetrahydrocyclohepta[b]naphthalen-6-one

InChI

InChI=1S/C15H14O/c16-15-8-4-3-7-13-9-11-5-1-2-6-12(11)10-14(13)15/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

RWZJQVYHDLCWNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=CC3=CC=CC=C3C=C2C1

Origin of Product

United States

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